N-(2-adamantyl)benzamide
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Overview
Description
N-(2-adamantyl)benzamide is a chemical compound with the molecular formula C17H21NO. It consists of an adamantane moiety attached to a benzamide group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties. Benzamide is an organic compound derived from benzoic acid. The combination of these two structures results in a compound with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-adamantyl)benzamide can be synthesized through various methods. One common approach involves the direct condensation of adamantane-2-carboxylic acid with benzamide in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and may be catalyzed by acidic or basic catalysts.
Another method involves the use of adamantane derivatives, such as 2-aminoadamantane, which can be reacted with benzoyl chloride to form this compound. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)benzamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of benzamide.
Substitution: Halogenated or alkylated adamantane derivatives.
Scientific Research Applications
N-(2-adamantyl)benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and improving its pharmacokinetic properties.
Comparison with Similar Compounds
N-(2-adamantyl)benzamide can be compared with other adamantane derivatives, such as:
- N-(1-adamantyl)acetamide
- N-(1-adamantyl)-2-methylbenzamide
- N-(1-adamantyl)-2-chlorobenzamide
These compounds share the adamantane core but differ in their functional groups attached to the benzamide or acetamide moieties. The unique combination of the adamantane and benzamide structures in this compound provides distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-(2-adamantyl)benzamide |
InChI |
InChI=1S/C17H21NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H,18,19) |
InChI Key |
AUEWTJXOBFEOML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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